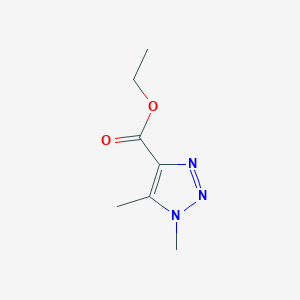![molecular formula C9H9N3O2 B6603807 methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1616933-64-2](/img/structure/B6603807.png)
methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (MMPPC) is an organic compound belonging to the class of pyrazolopyrimidines. It is a white crystalline solid with a molecular weight of 221.27 g/mol and a melting point of 116-118°C. MMPPC has several applications in organic synthesis and is used in the production of various pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in organic reactions. Additionally, it is used in the study of biochemical and physiological effects of various compounds.
Wirkmechanismus
Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate acts as a catalyst in organic reactions by facilitating the formation of intermediates which can then react with other compounds. It also acts as a proton donor, donating a proton to the desired reaction partner. This enables the reaction to proceed faster and more efficiently.
Biochemical and Physiological Effects
methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and antioxidant properties. Additionally, it has been found to have cytotoxic effects on certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments has several advantages. It is relatively inexpensive and easy to synthesize. It is also relatively stable and can be stored for long periods of time. Additionally, it is non-toxic and can be safely handled in the laboratory. However, it is important to note that methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a highly reactive compound and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for research involving methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. These include further exploration of its biochemical and physiological effects, its potential applications in the pharmaceutical industry, and its use as a catalyst in organic synthesis. Additionally, further research could be conducted to explore its potential use in the production of agrochemicals and dyes. Finally, further research could be conducted to explore the potential use of methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate in the development of new drugs and therapies.
Synthesemethoden
Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is synthesized through a multi-step process involving the reaction of 2-methylpyrazole with pyrimidine-6-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as methanol or ethanol at a temperature of 70-80°C. The product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-3-8-10-4-7(9(13)14-2)5-12(8)11-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQMORYWZBSDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)



![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)


![3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6603799.png)


![tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans](/img/structure/B6603821.png)
![2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde](/img/structure/B6603829.png)